molecular formula C11H12O3 B12002724 1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy- CAS No. 1203-34-5

1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy-

Cat. No.: B12002724
CAS No.: 1203-34-5
M. Wt: 192.21 g/mol
InChI Key: XBPYVJSUJJAIHZ-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy- is a chemical compound that belongs to the class of naphthalenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy- typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.

    Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups can be achieved through specific reagents and conditions, such as using hydroxylating agents like hydrogen peroxide and methoxylating agents like dimethyl sulfate.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to more reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy- involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-
  • 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-
  • 1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-

Uniqueness

1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy- is unique due to the presence of both hydroxyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1203-34-5

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

8-hydroxy-5-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H12O3/c1-14-10-6-5-9(13)11-7(10)3-2-4-8(11)12/h5-6,13H,2-4H2,1H3

InChI Key

XBPYVJSUJJAIHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCC(=O)C2=C(C=C1)O

Origin of Product

United States

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